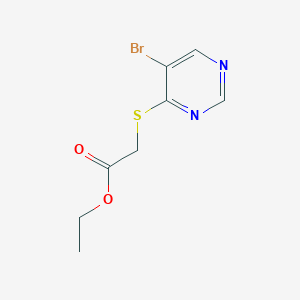
Ethyl 2-((5-bromopyrimidin-4-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((5-bromopyrimidin-4-yl)thio)acetate is a chemical compound with the molecular formula C8H9BrN2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-bromopyrimidin-4-yl)thio)acetate typically involves the reaction of 5-bromopyrimidine-4-thiol with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group of the pyrimidine derivative attacks the ethyl bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-bromopyrimidin-4-yl)thio)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thioether group can be oxidized to a sulfoxide or sulfone, and the pyrimidine ring can undergo reduction reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like DMF or DMSO, with bases such as potassium carbonate or sodium hydride.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with an amine yields an aminopyrimidine derivative.
Oxidation: Oxidation of the thioether group yields sulfoxides or sulfones.
Hydrolysis: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-((5-bromopyrimidin-4-yl)thio)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine-related pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Chemical Synthesis: It acts as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-((5-bromopyrimidin-4-yl)thio)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with nucleic acids due to its pyrimidine core. The bromine and thioether groups can participate in various interactions, such as hydrogen bonding or covalent modification of biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-bromopyrimidin-4-yl)acetate: Similar structure but lacks the thioether group.
Ethyl 2-(2-bromopyrimidin-5-yl)acetate: Isomeric compound with the bromine atom at a different position on the pyrimidine ring.
Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate: Contains an ether linkage instead of a thioether.
Uniqueness
Ethyl 2-((5-bromopyrimidin-4-yl)thio)acetate is unique due to the presence of both a bromine atom and a thioether group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C8H9BrN2O2S |
|---|---|
Molecular Weight |
277.14 g/mol |
IUPAC Name |
ethyl 2-(5-bromopyrimidin-4-yl)sulfanylacetate |
InChI |
InChI=1S/C8H9BrN2O2S/c1-2-13-7(12)4-14-8-6(9)3-10-5-11-8/h3,5H,2,4H2,1H3 |
InChI Key |
RTHZDGRGJRFQQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC=NC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




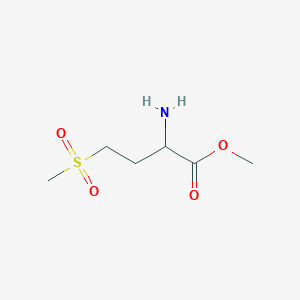


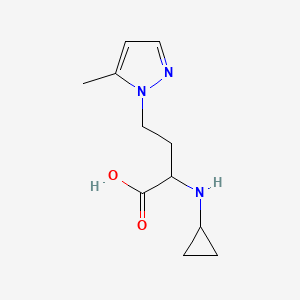
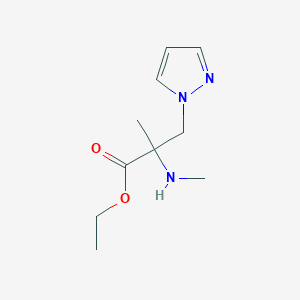
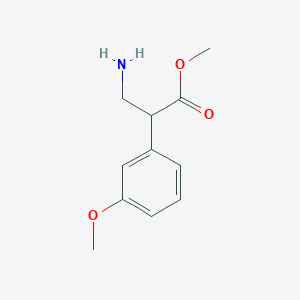
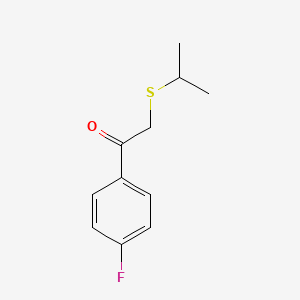
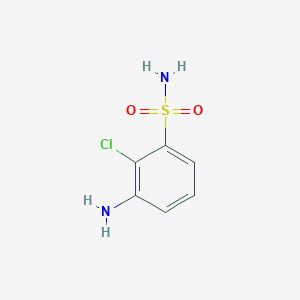
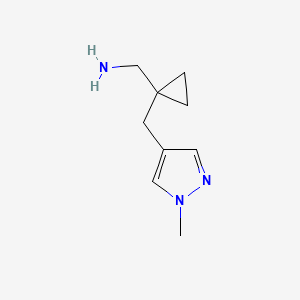
![3-Chloro-5-(trifluoromethyl)benzo[d]isothiazole](/img/structure/B13635379.png)
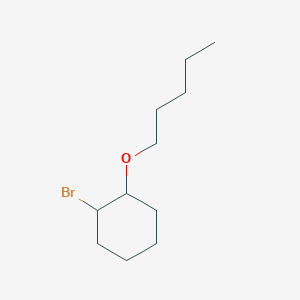
![6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B13635385.png)
